Cas no 2172267-22-8 (2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid)

2-{(5-Ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid is a furan-based thioether derivative with a branched carboxylic acid functional group. Its unique structure combines a heterocyclic furan ring with a thioether linkage, enhancing its potential as an intermediate in organic synthesis and pharmaceutical applications. The ethyl substitution on the furan ring may influence lipophilicity, while the methylpropanoic acid moiety provides a reactive carboxyl group for further derivatization. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its balanced steric and electronic properties. Its stability under standard conditions and compatibility with common synthetic methodologies make it a versatile building block for research and industrial applications.
2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid structure
2172267-22-8 structure
Product name:2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid
CAS No:2172267-22-8
MF:C11H16O3S
MW:228.307942390442
CID:6344266
PubChem ID:165833945

2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid
    • EN300-1290303
    • 2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
    • 2172267-22-8
    • Inchi: 1S/C11H16O3S/c1-4-8-5-6-9(14-8)7-15-11(2,3)10(12)13/h5-6H,4,7H2,1-3H3,(H,12,13)
    • InChI Key: TYHZKTVVBHRVHM-UHFFFAOYSA-N
    • SMILES: S(CC1=CC=C(CC)O1)C(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 228.08201554g/mol
  • Monoisotopic Mass: 228.08201554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.7Ų
  • XLogP3: 2.5

2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1290303-50mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
50mg
$768.0 2023-10-01
Enamine
EN300-1290303-100mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
100mg
$804.0 2023-10-01
Enamine
EN300-1290303-500mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
500mg
$877.0 2023-10-01
Enamine
EN300-1290303-1000mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
1000mg
$914.0 2023-10-01
Enamine
EN300-1290303-1.0g
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
1g
$0.0 2023-06-07
Enamine
EN300-1290303-250mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
250mg
$840.0 2023-10-01
Enamine
EN300-1290303-2500mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
2500mg
$1791.0 2023-10-01
Enamine
EN300-1290303-10000mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
10000mg
$3929.0 2023-10-01
Enamine
EN300-1290303-5000mg
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-methylpropanoic acid
2172267-22-8
5000mg
$2650.0 2023-10-01

Additional information on 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid

Professional Introduction to Compound with CAS No. 2172267-22-8 and Product Name: 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid

The compound with the CAS number 2172267-22-8 and the product name 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The presence of the 5-ethylfuran-2-yl moiety and the methylsulfanyl group in its backbone suggests a rich chemical reactivity that could be exploited for synthetic and pharmacological purposes.

Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. The methylsulfanyl group, in particular, has been shown to exhibit notable interactions with biological targets, making it a valuable moiety for drug design. In the context of 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid, this group may contribute to the compound's ability to modulate enzymatic activities and signal transduction pathways. Such properties are crucial for developing novel therapeutic agents that can address a wide range of diseases.

The 5-ethylfuran-2-yl substituent adds another layer of complexity to the compound's chemical behavior. Furan derivatives are well-known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The combination of these features with the methylsulfanyl group in 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid suggests that this compound could possess multifaceted pharmacological effects. This makes it an attractive candidate for further investigation in both preclinical and clinical settings.

In terms of synthetic chemistry, the preparation of 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid involves sophisticated organic transformations that highlight the compound's structural complexity. The synthesis likely requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the core framework of the molecule. Additionally, protecting group strategies might be necessary to prevent unwanted side reactions during the synthesis process.

The pharmacological potential of this compound has not gone unnoticed by researchers. Current studies are exploring its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary data suggest that 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid may exhibit inhibitory effects on certain key enzymes, which could be beneficial for treating metabolic disorders such as diabetes and hyperlipidemia. Furthermore, its ability to modulate inflammatory responses makes it a promising candidate for anti-inflammatory therapies.

Another area of interest is the compound's potential role in cancer research. Sulfanyl-containing compounds have been reported to exhibit anti-proliferative effects on cancer cells by interfering with critical signaling pathways involved in cell growth and survival. The unique structure of 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid may allow it to selectively target cancer cells while minimizing toxicity to healthy tissues. Ongoing research aims to elucidate the mechanisms through which this compound exerts its anti-cancer effects, which could pave the way for novel therapeutic strategies.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid and its biological targets. These studies provide valuable insights into the compound's binding affinity and mode of action, which are essential for optimizing its pharmacological properties. By leveraging computational tools, researchers can predict how changes in the molecular structure might affect its biological activity, thereby accelerating the drug discovery process.

The environmental impact of this compound is also a subject of interest. Given its complex structure, understanding how it behaves in different environmental matrices is crucial for assessing its potential ecological risks. Biodegradation studies are being conducted to determine how quickly 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid breaks down under various conditions. These studies help ensure that any future applications of this compound do not pose undue harm to ecosystems.

In conclusion, 2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid (CAS No. 2172267-22-8) represents a fascinating example of how structural complexity can lead to novel biological activities. Its unique combination of moieties makes it a promising candidate for various therapeutic applications, particularly in metabolic disorders and cancer research. As further research unfolds, this compound is expected to contribute significantly to advancements in chemical biology and medicinal chemistry.

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